![molecular formula C15H14N4O B15212891 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a phenylprop-1-en-1-yl substituent. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-1-en-1-ylamine with a furo[2,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as xylene or toluene, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce amine-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular processes and signaling pathways.
Industrial Applications: Its derivatives are explored for use in pharmaceuticals and agrochemicals due to their bioactive properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its protein kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another potent kinase inhibitor with similar biological activities.
Quinazoline: Widely studied for its anticancer properties.
Uniqueness
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine stands out due to its unique furo[2,3-d]pyrimidine core, which provides distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C15H14N4O |
|---|---|
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
5-[(E)-3-phenylprop-1-enyl]furo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4O/c16-13-12-11(9-20-14(12)19-15(17)18-13)8-4-7-10-5-2-1-3-6-10/h1-6,8-9H,7H2,(H4,16,17,18,19)/b8-4+ |
Clave InChI |
LTRLMNJMVCTBHV-XBXARRHUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C=C/C2=COC3=NC(=NC(=C23)N)N |
SMILES canónico |
C1=CC=C(C=C1)CC=CC2=COC3=NC(=NC(=C23)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



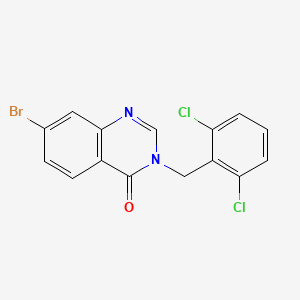

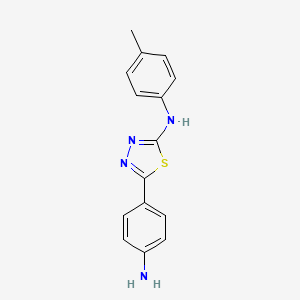
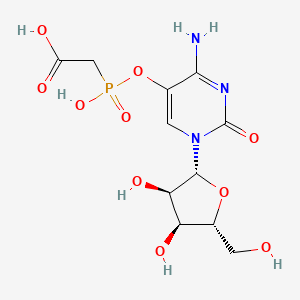
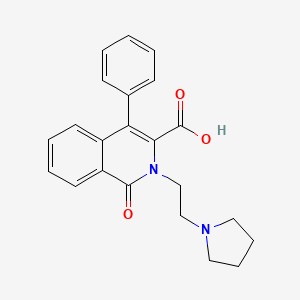
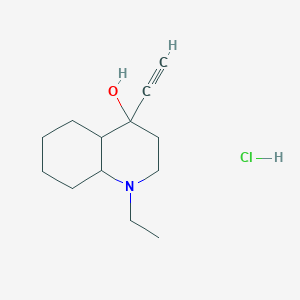
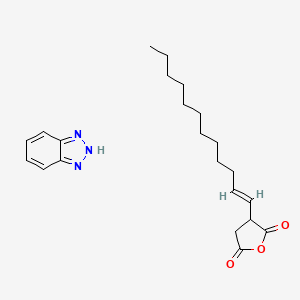
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
